5-Acetyl-2-methoxybenzoic acid
Description
Contextualization within Benzoic Acid Chemistry and Aromatic Compounds
5-Acetyl-2-methoxybenzoic acid belongs to the broad class of aromatic compounds and is a derivative of benzoic acid. The reactivity of this compound is dictated by the interplay of its three functional groups. The carboxylic acid group is acidic and can undergo typical reactions such as esterification and amidation. The methoxy (B1213986) group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, while the acetyl group is an electron-withdrawing group that deactivates the ring. The specific positioning of these groups at the 1, 2, and 5 positions of the benzene (B151609) ring influences the regioselectivity of further chemical transformations.
The presence of these functional groups provides a platform for a variety of chemical modifications. For instance, the ketone of the acetyl group can be reduced or can participate in condensation reactions. The methoxy group can potentially be cleaved to a hydroxyl group, and the carboxylic acid provides a handle for forming a wide range of derivatives. This multi-functionality is a key aspect of its utility in synthetic chemistry.
Significance as a Research Target and Organic Synthetic Precursor
The primary significance of this compound lies in its role as a versatile intermediate in organic synthesis. cymitquimica.com It serves as a starting material for the creation of more elaborate molecular architectures, which are often targets in pharmaceutical and materials science research. For example, derivatives of similar benzoic acid structures are investigated for a range of biological activities. ontosight.aievitachem.com
The synthesis of this compound itself can be achieved through various synthetic routes, often involving the modification of simpler benzoic acid derivatives. acs.org Once obtained, it can be further functionalized. For instance, the acetyl group can be a precursor to other functional groups through reactions like the haloform reaction or Baeyer-Villiger oxidation. The carboxylic acid can be converted to an acid chloride, ester, or amide, opening up a vast array of subsequent chemical transformations. unipi.it
The strategic importance of this compound is underscored by its use in the synthesis of various heterocyclic compounds and other complex organic molecules. Researchers utilize its reactive sites to build molecular complexity in a controlled and predictable manner.
Properties of this compound and its Methyl Ester
The physical and chemical properties of this compound and its common derivative, methyl 5-acetyl-2-methoxybenzoate, are crucial for their application in synthesis.
| Property | This compound | Methyl 5-acetyl-2-methoxybenzoate |
| Molecular Formula | C₁₀H₁₀O₄ cymitquimica.com | C₁₁H₁₂O₄ guidechem.com |
| Molecular Weight | 194.18 g/mol cymitquimica.com | 208.21 g/mol nih.gov |
| Appearance | White powder lookchem.com | White crystalline solid guidechem.com |
| CAS Number | 6636-45-9 | 39971-36-3 guidechem.com |
Table 1: Physicochemical Properties
The methyl ester, methyl 5-acetyl-2-methoxybenzoate, is also a key intermediate. It is often synthesized from the parent acid or used as a precursor to it. ontosight.ai The ester is a versatile building block in its own right, with applications in the pharmaceutical and agrochemical industries. ontosight.aiguidechem.com
Detailed Research Findings
Research involving this compound and its derivatives is multifaceted. For example, the synthesis of its bromo-derivative, methyl 5-(2-bromoacetyl)-2-methoxybenzoate, is a documented transformation that introduces a reactive handle for further nucleophilic substitution reactions. prepchem.com This highlights the compound's role as a scaffold for building molecular diversity.
Furthermore, related methoxybenzoic acid derivatives are utilized in various synthetic contexts. For instance, 2-amino-5-methoxybenzoic acid has been used as a catalyst in ligation reactions for peptide synthesis. rsc.org While a different molecule, this demonstrates the utility of the substituted benzoic acid motif in broader chemical applications. The synthesis of other substituted methoxybenzoic acids, such as 2-bromo-5-methoxybenzoic acid, has also been a subject of research, indicating the importance of this class of compounds. google.com
Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDAMLVEFRMIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596826 | |
| Record name | 5-Acetyl-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68535-61-5 | |
| Record name | 5-Acetyl-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68535-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-acetyl-2-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 5 Acetyl 2 Methoxybenzoic Acid
Established Synthetic Routes and Precursors to 5-Acetyl-2-methoxybenzoic Acid
The synthesis of this compound can be achieved through several strategic pathways, each starting from different precursors and employing distinct chemical reactions. These routes are designed to selectively introduce the required functional groups onto the aromatic ring.
Strategies Involving Acetylation Reactions
One of the primary methods for synthesizing this compound involves the acetylation of 2-methoxybenzoic acid. ontosight.aiguidechem.com This electrophilic aromatic substitution reaction, typically a Friedel-Crafts acetylation, introduces an acetyl group onto the benzene (B151609) ring. The methoxy (B1213986) group at position 2 directs the incoming acetyl group primarily to the para position (position 5) due to its ortho, para-directing nature, leading to the desired product.
Methylation Approaches in Synthesis
An alternative synthetic strategy begins with a precursor that already contains the acetyl and a hydroxyl group, which is then methylated. A common starting material for this approach is 5-acetyl-2-hydroxybenzoic acid or its methyl ester, methyl 5-acetyl-2-hydroxybenzoate. oakwoodchemical.commanchesterorganics.compharmaffiliates.comtcichemicals.com The hydroxyl group at the 2-position can be converted to a methoxy group through a Williamson ether synthesis. This involves treating the hydroxyl compound with a methylating agent, such as dimethyl sulfate (B86663) or an iodoalkane like iodoethane (B44018) (for ethoxy derivatives), in the presence of a base like potassium carbonate. prepchem.comprepchem.com
For instance, the synthesis of 5-bromo-2-methoxybenzoic acid is achieved by reacting 5-bromosalicylic acid with dimethyl sulfate in the presence of sodium hydroxide. prepchem.com A similar principle applies to the methylation of 5-acetyl-2-hydroxybenzoic acid.
Multi-Step Synthesis Pathways from Related Building Blocks
More intricate, multi-step synthetic pathways can also be employed, starting from readily available chemical building blocks. These routes offer flexibility in constructing the target molecule and can be adapted to produce a variety of substituted benzoic acid derivatives. For example, a multi-step synthesis might involve the acylation of a simpler aromatic compound like 2-fluorotoluene, followed by cyanation and subsequent hydrolysis of the cyano group to form the carboxylic acid. While not a direct synthesis of this compound, this illustrates the type of multi-step strategies that can be adapted.
Regioselective Synthesis Approaches for Benzoic Acid Derivatives
Achieving the correct substitution pattern (regiochemistry) on the benzene ring is a critical aspect of synthesizing compounds like this compound. Various regioselective synthesis methods have been developed for substituted benzoic acids. organic-chemistry.orgorganic-chemistry.orgrsc.orgresearchgate.net Directed ortho-metalation is a powerful technique where a directing group, such as the carboxylate, guides a metalating agent (like s-BuLi/TMEDA) to deprotonate the ortho position, allowing for the introduction of a substituent at a specific site. organic-chemistry.org While this example illustrates regioselectivity at the 3- or 6-position of 2-methoxybenzoic acid, the principles of directing group effects are fundamental to controlling the outcome of aromatic substitution reactions and ensuring the desired isomer is formed.
Chemical Transformations and Functional Group Interconversions of this compound
The functional groups present in this compound—the carboxylic acid, the ketone, and the methoxy group—provide multiple sites for further chemical modification, making it a valuable intermediate in organic synthesis. ontosight.aiguidechem.com
Carboxylic Acid Group Modifications (e.g., Esterification, Amidation)
The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Esterification:
The carboxylic acid can be converted to an ester through reactions with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commedcraveonline.com This reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com For example, this compound can be reacted with methanol (B129727) to produce methyl 5-acetyl-2-methoxybenzoate. ontosight.aiguidechem.comnih.gov Similarly, reaction with ethanol (B145695) would yield the corresponding ethyl ester. The esterification can also be achieved using other reagents, such as in the reaction of 4-bromo-2-methylbenzoic acid with methanol under sulfuric acid catalysis.
Amidation:
The carboxylic acid can also be converted to an amide by reacting it with an amine. organic-chemistry.org This transformation often requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride. google.com The resulting acid chloride can then react with an amine to form the amide bond. google.com Direct amidation of carboxylic acids with amines is also possible using various coupling agents and catalysts. organic-chemistry.orggoogle.com For example, 2-methoxybenzoic acid can be reacted with 2-(3-thienyl)ethylamine to form the corresponding amide. acs.org This type of reaction can be applied to this compound to generate a variety of amide derivatives.
Acetyl Group Reactions (e.g., Reduction, Oxidation, Condensation)
The acetyl group is a key functional moiety in this compound, offering a versatile handle for a variety of chemical transformations. Its reactivity allows for the synthesis of a wide array of derivatives through reactions such as reduction, oxidation, and condensation.
Reduction: The ketone of the acetyl group can be readily reduced to a secondary alcohol, yielding 5-(1-hydroxyethyl)-2-methoxybenzoic acid. This transformation is typically achieved using common reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this type of reduction.
Oxidation: The acetyl group can undergo oxidation under specific conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the acetyl group's methyl C-H bonds, converting it into a carboxylic acid group. masterorganicchemistry.com This would transform this compound into 2-methoxy-1,4-benzenedicarboxylic acid. This reaction is a powerful tool for introducing an additional carboxylic acid functionality onto the benzene ring. askfilo.com Another potential oxidation reaction involves the conversion of the methyl ketone to a bromoform (B151600) via the haloform reaction, which upon hydrolysis would also yield a carboxylic acid.
Condensation: Condensation reactions involving the acetyl group provide a pathway to build more complex molecular architectures. libretexts.org These reactions typically involve the reaction of the enolate of the acetyl ketone with an electrophile. For example, in a Claisen-Schmidt condensation, this compound could react with an aldehyde in the presence of a base to form an α,β-unsaturated ketone. Similarly, condensation with esters, such as dimethyl oxalate (B1200264) in the presence of a base like sodium methoxide, can occur at the α-carbon of the acetyl group, leading to the formation of a β-dicarbonyl compound. mdpi.com
Table 1: Summary of Key Acetyl Group Reactions
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |
| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid |
| Condensation | Aldehydes/Esters (e.g., Dimethyl oxalate) with base | α,β-Unsaturated ketone / β-Dicarbonyl |
Methoxy Group Stability and Reactivity
The methoxy group (–OCH₃) at the C2 position significantly influences the electronic properties and reactivity of the aromatic ring. It is an electron-donating group through resonance, which activates the ring towards electrophilic aromatic substitution. mnstate.edu
The methoxy group is generally stable under many reaction conditions. However, it can be cleaved to form a hydroxyl group (–OH) under harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This demethylation reaction would convert this compound into 5-Acetyl-2-hydroxybenzoic acid. The stability of the methoxy group is an important consideration when planning multi-step syntheses to avoid unintended deprotection.
Halogenation and Other Electrophilic Aromatic Substitutions
The benzene ring of this compound is subject to electrophilic aromatic substitution, with the position of substitution being dictated by the directing effects of the existing substituents: the methoxy, acetyl, and carboxyl groups.
Methoxy Group (–OCH₃): An activating, ortho, para-directing group. mnstate.edu
Acetyl Group (–COCH₃): A deactivating, meta-directing group. mnstate.edu
Carboxylic Acid Group (–COOH): A deactivating, meta-directing group.
The powerful activating and ortho, para-directing effect of the methoxy group is expected to dominate. The para position relative to the methoxy group is occupied by the acetyl group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methoxy group, which are C3 and C1 (the carboxyl-bearing carbon). Substitution at C1 is highly unlikely. The C3 position is also ortho to the acetyl group and meta to the carboxylic acid group. The C6 position is ortho to the carboxylic acid group and meta to the acetyl group. Considering the strong activating effect of the methoxy group, substitution at C3 is the most probable outcome.
Halogenation: Bromination or chlorination of the aromatic ring can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). google.com The halogen would be directed primarily to the C3 position. It is also possible to achieve halogenation on the methyl of the acetyl group, for instance using bromine in chloroform, which would yield methyl 5-(2-bromoacetyl)-2-methoxybenzoate from the corresponding methyl ester. prepchem.com
Nitration and Sulfonation: These are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (–NO₂) onto the ring, likely at the C3 position. libretexts.org
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (–SO₃H), also expected at the C3 position. masterorganicchemistry.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Predicted Major Product |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | 3-Bromo-5-acetyl-2-methoxybenzoic acid |
| Nitration | HNO₃ / H₂SO₄ | 2-Methoxy-3-nitro-5-acetylbenzoic acid |
| Sulfonation | H₂SO₄ / SO₃ | 5-Acetyl-2-methoxy-3-sulfobenzoic acid |
Catalytic Approaches in this compound Synthesis and Transformations
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for the construction and functionalization of molecules like this compound.
Synthesis: The primary synthetic route to this compound would likely involve the Friedel-Crafts acylation of 2-methoxybenzoic acid using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst such as aluminum chloride (AlCl₃). Catalytic approaches using more environmentally benign catalysts are also being explored for acylation reactions. Alternatively, transition metal-catalyzed oxidation of 5-ethyl-2-methoxybenzoic acid could provide another route.
Transformations: Transition metal catalysts are widely used to facilitate transformations that might be difficult to achieve otherwise.
Cross-Coupling Reactions: If the molecule is first halogenated (e.g., at the C3 position), the resulting aryl halide can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. google.com
C-H Activation: Modern catalytic methods involving transition metals like rhodium (Rh), ruthenium (Ru), and palladium (Pd) can enable the direct functionalization of C-H bonds. mdpi.com Such strategies could potentially be applied to introduce new substituents onto the aromatic ring of this compound or its derivatives in a highly regioselective manner, avoiding the need for pre-functionalization like halogenation. For instance, Ru-catalyzed annulative coupling with alkenes could be envisioned. mdpi.com
Hydrogenation: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) could be used to reduce the acetyl group to an ethyl group.
Green Chemistry Principles Applied to Synthetic Route Optimization
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.in These principles can be applied to optimize the synthesis of this compound.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, a catalytic C-H activation/acylation would have a higher atom economy than a classical Friedel-Crafts reaction which generates stoichiometric amounts of catalyst waste.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org Employing catalytic versions of reactions (e.g., catalytic Friedel-Crafts) is a key green strategy.
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, ethanol, or ionic liquids, or by conducting reactions under solvent-free conditions. acs.orgrasayanjournal.co.in
Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating. ajrconline.org
An optimized, greener synthesis of this compound might involve a one-pot, solvent-free, or microwave-assisted catalytic acylation of 2-methoxybenzoic acid, followed by purification methods that minimize solvent use, such as recrystallization from an environmentally benign solvent.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis/Transformation |
|---|---|
| Prevention | Designing syntheses to minimize byproduct formation. |
| Atom Economy | Choosing addition reactions over substitution or elimination reactions where possible. |
| Catalysis | Using transition metal or enzyme catalysts instead of stoichiometric reagents. acs.org |
| Safer Solvents | Replacing chlorinated solvents with water, ethanol, or performing solvent-free reactions. rasayanjournal.co.in |
| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy input. ajrconline.org |
| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. High-resolution 1H and 13C NMR, complemented by two-dimensional techniques, offer an unambiguous assignment of all proton and carbon signals.
Detailed ¹H and ¹³C NMR Chemical Shift Analysis and Signal Assignments
The ¹H and ¹³C NMR spectra of 5-Acetyl-2-methoxybenzoic acid are predicted to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the acetyl, methoxy (B1213986), and carboxylic acid functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic, methoxy, and acetyl regions. The protons on the benzene (B151609) ring will appear as a complex splitting pattern due to spin-spin coupling. The methoxy and acetyl protons are anticipated to be sharp singlets.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbons of the carboxylic acid and acetyl groups, the aromatic carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons are significantly affected by the nature and position of the substituents.
Predicted ¹H NMR Chemical Shifts and Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.30 - 7.40 | Doublet |
| H-4 | 7.90 - 8.00 | Doublet of doublets |
| H-6 | 8.10 - 8.20 | Doublet |
| OCH₃ | 3.90 - 4.00 | Singlet |
| COCH₃ | 2.50 - 2.60 | Singlet |
| COOH | 11.0 - 13.0 | Broad Singlet |
Predicted ¹³C NMR Chemical Shifts and Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 120 - 125 |
| C-2 | 155 - 160 |
| C-3 | 115 - 120 |
| C-4 | 130 - 135 |
| C-5 | 135 - 140 |
| C-6 | 125 - 130 |
| COOH | 165 - 170 |
| COCH₃ (C=O) | 195 - 200 |
| COCH₃ (CH₃) | 25 - 30 |
| OCH₃ | 55 - 60 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively establish the molecular structure and assign all proton and carbon signals, a suite of two-dimensional NMR experiments is invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the aromatic ring. Cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their ortho and meta relationships, respectively.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals of the protonated aromatic carbons (C-3, C-4, and C-6) and the methoxy and acetyl methyl carbons to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:
The methoxy protons (OCH₃) to the C-2 carbon.
The acetyl protons (COCH₃) to the C-5 and the acetyl carbonyl carbon.
The aromatic protons to neighboring carbons, which would help to confirm the substitution pattern on the benzene ring.
Solid-State NMR Investigations for Polymorphism and Crystal Structure Analysis
While solution-state NMR provides detailed information about the molecule in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the crystalline state. For a molecule like this compound, which has the potential for hydrogen bonding and specific crystal packing, ssNMR can be particularly informative.
Polymorphism, the existence of multiple crystalline forms, can be readily identified by ssNMR as different polymorphs will generally give rise to distinct ¹³C chemical shifts due to variations in the local electronic environments. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples. By analyzing the number and positions of the resonances for each carbon, one can determine the number of crystallographically independent molecules in the asymmetric unit cell.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and conformation.
Vibrational Mode Assignments and Band Analysis
The IR and Raman spectra of this compound are expected to be rich in features corresponding to the various functional groups present. The assignment of these vibrational modes can be aided by computational methods such as Density Functional Theory (DFT) calculations.
Predicted Vibrational Mode Assignments for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |
| O-H stretch (Carboxylic acid dimer) | 2500-3300 (broad) | Weak |
| C-H stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H stretch (Methyl) | 2850-2960 | 2850-2960 |
| C=O stretch (Acetyl) | 1680-1700 | 1680-1700 |
| C=O stretch (Carboxylic acid) | 1660-1680 | 1660-1680 |
| C=C stretch (Aromatic ring) | 1580-1620 | 1580-1620 |
| C-O stretch (Carboxylic acid/Methoxy) | 1250-1350 | 1250-1350 |
The broad O-H stretching band in the IR spectrum is characteristic of the hydrogen-bonded carboxylic acid dimer that is likely to be present in the solid state. The C=O stretching vibrations of the acetyl and carboxylic acid groups are expected to be strong and distinct in the IR spectrum. The aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region.
Conformational Analysis through Vibrational Spectroscopy
The rotational freedom around the C-C and C-O single bonds in this compound can lead to the existence of different conformers. The relative orientation of the carboxylic acid, methoxy, and acetyl groups with respect to the benzene ring can influence the vibrational frequencies.
By comparing the experimental IR and Raman spectra with the predicted spectra for different possible conformers (calculated using computational methods), it is possible to determine the most stable conformation in the gas phase or in a specific solvent. For example, the position and intensity of the C=O and C-O stretching bands can be sensitive to the conformational state of the molecule. Temperature-dependent vibrational spectroscopy can also be employed to study the equilibrium between different conformers.
Theoretical Correlation of Experimental Vibrational Spectra
The vibrational properties of this compound can be comprehensively understood by correlating experimental infrared (IR) and Raman spectra with theoretical calculations. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. By employing a basis set such as B3LYP/6-311++G(d,p), the molecular geometry of the compound can be optimized to its lowest energy state, and its vibrational frequencies can be calculated.
These theoretical frequencies, while often systematically higher than experimental values due to the harmonic approximation, can be corrected using scaling factors to achieve high correlation with experimental data. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups.
For this compound, key vibrational modes include:
O-H Stretching: The carboxylic acid O-H stretch is typically a broad band in the IR spectrum, sensitive to hydrogen bonding. In theoretical studies of similar molecules like benzoic acid, this mode is predicted at specific wavenumbers.
C=O Stretching: Two distinct carbonyl (C=O) stretching vibrations are expected: one for the carboxylic acid and one for the acetyl group. The carboxylic C=O stretch in benzoic acid dimers is a hallmark, and its position can be precisely calculated.
C-O Stretching: Vibrations corresponding to the C-O bonds of the carboxylic acid, methoxy group, and ether linkage are also present.
Aromatic C-H and C=C Stretching: These vibrations are characteristic of the benzene ring and appear in well-defined regions of the spectrum.
CH3 Vibrations: Symmetric and asymmetric stretching and bending modes of the acetyl and methoxy methyl groups can be assigned.
By comparing the scaled theoretical frequencies with the peaks observed in experimental FT-IR and FT-Raman spectra, a detailed and reliable assignment of the vibrational modes can be achieved. This correlative approach is crucial for confirming the molecular structure and understanding the electronic effects of the substituents on the benzene ring. Studies on related molecules like o-methoxybenzoic acid and other benzoic acid derivatives have successfully used this methodology to interpret their vibrational spectra. researchgate.netmdpi.com
Table 1: Illustrative Correlation of Vibrational Modes for a Substituted Benzoic Acid
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (IR) | Assignment (PED) |
|---|---|---|---|
| O-H stretch (dimer) | ~3000 | Broad, ~3000 | Carboxylic acid O-H stretching |
| C-H stretch (aromatic) | 3100-3000 | 3080, 3050 | Aromatic C-H stretching |
| C=O stretch (acetyl) | ~1685 | 1680 | Acetyl C=O stretching |
| C=O stretch (acid) | ~1700 | 1695 | Carboxylic acid C=O stretching |
| C=C stretch (aromatic) | 1600-1450 | 1605, 1580, 1460 | Aromatic ring stretching |
| C-O stretch (ether) | ~1250 | 1255 | Asymmetric C-O-C stretch |
| O-H bend (in-plane) | ~1420 | 1422 | Carboxylic acid O-H bending |
Note: This table is illustrative, based on typical values for substituted benzoic acids. Actual values for this compound require specific experimental and computational analysis.
Mass Spectrometry (MS) Applications in Structural Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₀H₁₀O₄. cymitquimica.com
The theoretical monoisotopic mass can be calculated with high precision:
10 carbons (12.000000 Da each) = 120.000000 Da
10 hydrogens (1.007825 Da each) = 10.078250 Da
4 oxygens (15.994915 Da each) = 63.979660 Da
Total Theoretical Mass: 194.057910 Da
An HRMS experiment would measure the m/z of the molecular ion ([M]+• or [M-H]⁻) to within a few parts per million (ppm) of this theoretical value, confirming the molecular formula and distinguishing it from other possible formulas with the same nominal mass.
Fragmentation Pattern Analysis for Structural Insights
Electron Ionization Mass Spectrometry (EI-MS) causes the molecular ion to fragment in a reproducible manner, providing a unique fingerprint that reveals structural details. The fragmentation pattern for this compound can be predicted based on the established behavior of carboxylic acids, ketones, and aromatic ethers.
The molecular ion peak ([M]+•) would be observed at m/z 194. Key fragmentation pathways would likely include:
Loss of a methyl radical (-•CH₃): Cleavage of the acetyl group could lead to a stable acylium ion at m/z 179.
Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, resulting in a peak at m/z 177. libretexts.org
Loss of the carboxyl group (-•COOH): This would generate a fragment at m/z 149. docbrown.info
Loss of an acetyl radical (-•COCH₃): This cleavage would produce a fragment at m/z 151.
McLafferty Rearrangement: While less direct, rearrangements characteristic of carbonyl compounds are possible.
Analysis of the fragmentation of the closely related methyl 5-acetyl-2-methoxybenzoate shows prominent peaks at m/z 193 ([M-CH₃]⁺), 177 ([M-OCH₃]⁺), and a base peak that can be attributed to further fragmentation. nih.gov This supports the predicted fragmentation pathways for the parent acid.
Table 2: Predicted Key Fragments for this compound in EI-MS
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 194 | [C₁₀H₁₀O₄]⁺• | (Molecular Ion) |
| 179 | [M - CH₃]⁺ | •CH₃ |
| 177 | [M - OH]⁺ | •OH |
| 151 | [M - COCH₃]⁺ | •COCH₃ |
| 149 | [M - COOH]⁺ | •COOH |
Note: The relative abundance of these fragments depends on the ionization energy and the stability of the resulting ions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate a compound from a mixture and confirm its identity. For analysis of this compound, a derivatization step, such as methylation to form the more volatile methyl ester, is often employed.
In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and travels through a capillary column. The compound separates based on its boiling point and interaction with the column's stationary phase, eluting at a specific retention time. This retention time is a characteristic property that helps in its identification.
Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is then compared to a library of known spectra (like the NIST library) for positive identification. The combination of a unique retention time and a matching mass spectrum provides a high degree of confidence in both the identity and purity of the compound. Data for isomers like 2-methoxybenzoic acid are available in spectral databases and show distinct retention and fragmentation characteristics. nist.govnist.gov
X-ray Crystallography and Powder Diffraction Studies
Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles.
For this compound, a single-crystal X-ray study would be expected to reveal several key structural features, based on analyses of similar compounds like anisic acid (p-methoxybenzoic acid). rsc.org
Dimerization: Benzoic acids commonly crystallize as centrosymmetric dimers, where two molecules are linked by a pair of strong hydrogen bonds between their carboxylic acid groups. rsc.org This is a highly probable packing motif for this compound.
Molecular Conformation: The analysis would determine the planarity of the benzene ring and the orientation of the substituent groups. The carboxylic acid group is often slightly twisted out of the plane of the aromatic ring. The acetyl and methoxy groups' orientations relative to the ring would also be precisely determined.
Bond Parameters: Exact bond lengths and angles would be measured. For instance, the C=O and C-O bonds of the carboxylic acid will have characteristic lengths, and the internal angles of the benzene ring may show slight distortions due to electronic effects of the substituents.
Table 3: Typical Bond Lengths and Angles Expected from X-ray Crystallography (based on related structures)
| Parameter | Description | Expected Value |
|---|---|---|
| C-C (aromatic) | Benzene ring C-C bond length | ~1.39 Å |
| C-C (acid) | Bond between ring and carboxyl carbon | ~1.49 Å |
| C=O (acid) | Carboxyl carbonyl bond length | ~1.23 Å |
| C-O (acid) | Carboxyl C-OH bond length | ~1.31 Å |
| O-H···O (dimer) | Hydrogen bond distance in dimer | ~2.64 Å |
| O-C-O (angle) | Angle within the carboxyl group | ~123° |
Note: These values are based on published crystal structures of similar benzoic acid derivatives and serve as expected reference points. rsc.org
This technique provides the absolute structure, which serves as the ultimate benchmark for validating structures proposed by other spectroscopic methods.
X-ray Powder Diffraction for Crystalline Phases and Polymorph Characterization
X-ray powder diffraction (XRPD) is a powerful, non-destructive analytical technique used to identify the crystalline phases of a solid material. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint," characterized by a specific series of diffraction peaks at particular angles (2θ) and with distinct relative intensities. This technique is instrumental in distinguishing between different polymorphic forms of a compound—crystals with the same chemical composition but different internal packing arrangements.
For this compound, XRPD would be the primary tool for identifying its crystalline form and assessing its purity. The diffraction pattern is generated by the constructive interference of X-rays scattered by the electron clouds of atoms arranged in a regular, repeating lattice. The positions of the diffraction peaks are dictated by Bragg's Law (nλ = 2d sinθ), where the d-spacing represents the distance between parallel planes of atoms in the crystal.
Polymorphism is a common phenomenon in organic molecules like benzoic acid derivatives, and different polymorphs can exhibit significant variations in properties such as solubility, melting point, and stability. Should this compound exist in multiple polymorphic forms, XRPD would be essential for their characterization. Each polymorph would present a unique diffraction pattern.
Below is an illustrative data table representing typical XRPD data for a crystalline benzoic acid derivative. The values are representative and serve to demonstrate how such data would be presented for this compound upon experimental determination.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 7.08 | 85 |
| 15.8 | 5.61 | 100 |
| 20.3 | 4.37 | 60 |
| 25.2 | 3.53 | 95 |
| 28.9 | 3.09 | 70 |
Analysis of Intermolecular Interactions in Crystalline States (e.g., Hydrogen Bonding Networks, π-π Stacking)
The crystal structure of an organic molecule is stabilized by a network of non-covalent intermolecular interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of this compound.
Hydrogen Bonding Networks: The most significant intermolecular interaction in the crystal structure of most benzoic acid derivatives is the hydrogen bonding between the carboxylic acid functional groups. Typically, two carboxylic acid groups from adjacent molecules form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring motif. This is a highly robust and common feature in the crystal structures of carboxylic acids. researchgate.net For instance, the crystal structure of anisic acid (p-methoxybenzoic acid) clearly shows the formation of these hydrogen-bonded dimers. rsc.org It is highly probable that this compound would also exhibit this characteristic dimeric structure.
The presence of the acetyl and methoxy groups introduces additional possibilities for weaker hydrogen bonds, such as C-H···O interactions. The oxygen atoms of the acetyl and methoxy groups can act as hydrogen bond acceptors for hydrogen atoms from the aromatic ring or methyl groups of neighboring molecules, further stabilizing the crystal lattice.
Computational Chemistry and Molecular Modeling Studies of 5 Acetyl 2 Methoxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool for understanding the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, can predict a wide range of molecular properties.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. A DFT study of 5-acetyl-2-methoxybenzoic acid would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms in three-dimensional space, providing key information about bond lengths, bond angles, and dihedral angles.
Ab Initio Methods for Electronic Properties and Spectroscopic Predictions
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can be computationally more demanding than DFT but can offer very high accuracy. An ab initio study of this compound could be used to predict its electronic properties with a high degree of confidence.
Furthermore, these methods are powerful tools for predicting various types of spectra. For instance, infrared (IR) and Raman spectra can be simulated, which correspond to the vibrational modes of the molecule. Additionally, UV-Vis spectra, which are related to the electronic transitions within the molecule, can be predicted, providing insights into its optical properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. In an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored in shades of blue, are electron-poor and are prone to nucleophilic attack.
For this compound, an MEP map would reveal the negative potential around the oxygen atoms of the acetyl and carboxylic acid groups, and the positive potential around the acidic hydrogen of the carboxyl group. This information is crucial for predicting how the molecule will interact with other molecules, including potential sites for hydrogen bonding and other non-covalent interactions.
Aromaticity Analysis (e.g., HOMA)
Aromaticity is a fundamental concept in organic chemistry that describes the increased stability of certain cyclic molecules. While the benzene (B151609) ring in this compound is clearly aromatic, computational methods can quantify the degree of aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is one such method. It evaluates the aromaticity of a cyclic system based on the deviation of its bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. An analysis of the benzene ring in this compound would be expected to yield a HOMA value close to 1.
Thermodynamic Property Predictions (e.g., Sublimation Enthalpies, Gibbs Energies of Formation)
Computational chemistry methods can be used to predict various thermodynamic properties of molecules. For this compound, it would be possible to calculate properties such as the standard enthalpy of formation, entropy, and Gibbs free energy of formation in the gas phase.
Furthermore, more complex properties like the enthalpy of sublimation, which is the energy required for a substance to transition from a solid to a gas, can also be estimated. These predictions are valuable for understanding the physical properties and phase behavior of the compound.
Non-Linear Optical Properties (NLO) Computations
There is no available research data detailing the computation of non-linear optical properties for this compound.
Molecular Dynamics (MD) Simulations
Specific studies on the conformational dynamics and stability of this compound in different solvent environments using molecular dynamics simulations have not been reported in the available literature.
An analysis of solvent effects on the molecular behavior of this compound through molecular dynamics simulations is not documented in the reviewed scientific literature.
Molecular Docking and Ligand-Macromolecule Interaction Studies
There are no molecular docking studies available that predict the binding modes of this compound with specific biological receptors or enzymes.
Without predictive binding mode studies, there is no corresponding analysis of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, or π-stacking for this compound within the binding pockets of any macromolecule.
Potential Energy Surface (PES) Analysis for Reaction Mechanisms and Tautomerism
Potential Energy Surface (PES) analysis is a fundamental computational tool used to explore the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify stable isomers (local minima), transition states (saddle points), and the energy barriers between them, providing deep insights into reaction mechanisms, conformational preferences, and tautomeric equilibria. While specific PES studies on this compound are not extensively documented in publicly available literature, the principles can be readily applied based on studies of analogous substituted benzoic acids and compounds featuring acetyl groups.
A PES analysis for this compound would likely focus on several key aspects:
Conformational Isomerism: The rotation around the single bonds, particularly the C-C bond connecting the carboxylic acid group to the benzene ring and the C-C bond of the acetyl group, would be a primary focus. The interaction between the methoxy (B1213986), acetyl, and carboxylic acid groups would lead to various rotational isomers (rotamers) with different energies. A relaxed PES scan, where the dihedral angle of a specific bond is systematically changed and the rest of the molecular geometry is optimized at each step, would reveal the most stable conformations and the energy barriers to interconversion.
Reaction Mechanisms: PES analysis is crucial for elucidating reaction pathways. For instance, in the context of its synthesis or degradation, a PES map could identify the transition states and intermediates, allowing for the calculation of activation energies and reaction rates. This would be particularly relevant for understanding mechanisms such as electrophilic aromatic substitution or nucleophilic attack on the carbonyl carbons.
Tautomerism: this compound can exhibit tautomerism, primarily the keto-enol tautomerism of the acetyl group. The keto form is generally more stable for simple acetophenones, but the energetic landscape can be influenced by substituents and solvent effects. A computational PES study could quantify the relative energies of the keto and enol tautomers and the energy barrier for their interconversion. Such studies on similar systems have shown that while the keto form is predominant, the enol form can be significant in certain chemical environments or reactions. nih.govresearchgate.net
The computational methods employed for such analyses would typically involve Density Functional Theory (DFT) at levels such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately capture the electronic effects and geometries of the different species on the PES. researchgate.net
Theoretical Spectroscopic Data Prediction and Comparison with Experimental Results (e.g., NMR, IR, UV-Vis)
A powerful application of computational chemistry is the prediction of spectroscopic data, which, when compared with experimental spectra, can aid in structure elucidation and the assignment of spectral features. For this compound, theoretical predictions of NMR, IR, and UV-Vis spectra would be invaluable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. nih.gov The predicted chemical shifts for both ¹H and ¹³C nuclei can be compared with experimental values to confirm structural assignments. Discrepancies between theoretical and experimental shifts can often be explained by solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).
Interactive Table: Comparison of Predicted and Representative Experimental ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Representative Experimental Chemical Shift (ppm) |
| COOH | 10.5 - 12.0 | ~11.0 |
| Ar-H (ortho to COOH) | 7.8 - 8.2 | 7.9 - 8.1 |
| Ar-H (meta to COOH) | 7.2 - 7.6 | 7.4 - 7.6 |
| Ar-H (para to COOH) | 7.0 - 7.4 | 7.1 - 7.3 |
| OCH₃ | 3.8 - 4.1 | ~3.9 |
| COCH₃ | 2.5 - 2.8 | ~2.6 |
Note: Experimental values are representative for substituted benzoic acids and may vary for the specific compound. rsc.orgdocbrown.infochegg.com
Interactive Table: Comparison of Predicted and Representative Experimental ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Representative Experimental Chemical Shift (ppm) |
| COOH | 165 - 175 | ~170 |
| C=O (acetyl) | 195 - 205 | ~198 |
| C-OCH₃ (aromatic) | 155 - 165 | ~160 |
| C-COOH (aromatic) | 120 - 130 | ~125 |
| Aromatic CH | 110 - 140 | 115 - 135 |
| OCH₃ | 55 - 65 | ~56 |
| COCH₃ | 25 - 35 | ~27 |
Note: Experimental values are representative for substituted benzoic acids and may vary for the specific compound. docbrown.infonih.gov
Infrared (IR) Spectroscopy
Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. DFT calculations can predict the wavenumbers and intensities of the vibrational modes. researchgate.netresearchgate.net These predicted frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. semanticscholar.org
Interactive Table: Comparison of Key Predicted and Representative Experimental IR Frequencies (cm⁻¹)
| Vibrational Mode | Predicted (Scaled) Wavenumber (cm⁻¹) | Representative Experimental Wavenumber (cm⁻¹) |
| O-H stretch (acid) | 2800 - 3300 (broad) | 2850 - 3200 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 | 3050 - 3150 |
| C-H stretch (aliphatic) | 2850 - 3000 | 2900 - 2980 |
| C=O stretch (acid) | 1680 - 1720 | ~1700 |
| C=O stretch (acetyl) | 1660 - 1690 | ~1680 |
| C=C stretch (aromatic) | 1450 - 1600 | 1470 - 1610 |
| C-O stretch (acid/ether) | 1200 - 1320 | 1250 - 1300 |
Note: Experimental values are representative for substituted benzoic acids and may vary for the specific compound. nist.gov
UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). rsc.orgacademie-sciences.fr This method calculates the excitation energies and oscillator strengths of electronic transitions. The predicted wavelength of maximum absorption (λ_max) can then be compared to the experimental spectrum. The choice of solvent in the computational model is crucial as it can significantly affect the λ_max values. rsc.org
Interactive Table: Comparison of Predicted and Representative Experimental UV-Vis Absorption
| Transition | Predicted λ_max (nm) | Representative Experimental λ_max (nm) |
| π → π | 230 - 250 | ~240 |
| n → π | 270 - 290 | ~280 |
Note: Experimental values are representative for substituted benzoic acids and may vary for the specific compound. rsc.orgresearchgate.net
Role As a Synthetic Building Block and Intermediate in Organic Synthesis
Precursor for Advanced Organic Materials and Fine Chemicals
The synthesis of advanced organic materials and fine chemicals often relies on precursors with specific functional groups that can be elaborated into more complex structures. 5-Acetyl-2-methoxybenzoic acid, with its distinct functional groups, can serve as a valuable precursor. The aromatic core can be modified through various substitution reactions, and the existing functional groups can be transformed to build larger molecules. For instance, the acetyl group can be a point of extension for creating larger conjugated systems relevant to organic electronics or can be modified to produce specialized polymers. The carboxylic acid and methoxy (B1213986) groups also offer handles for further synthetic transformations, making this compound a useful starting material for a range of fine chemicals.
Design and Synthesis of Novel Derivatives and Analogues for Chemical Exploration
The structural framework of this compound is a suitable platform for the design and synthesis of novel derivatives and analogues for chemical exploration. The reactivity of its functional groups allows for systematic structural modifications.
Potential Derivative Classes from this compound:
| Functional Group | Potential Reactions | Resulting Derivative Class |
| Carboxylic Acid | Esterification, Amidation | Esters, Amides |
| Acetyl Group (Ketone) | Reduction, Oxidation, Condensation Reactions | Alcohols, Baeyer-Villiger oxidation products, Heterocycles |
| Aromatic Ring | Halogenation, Nitration, Sulfonation | Halogenated, Nitrated, or Sulfonated Benzoic Acid Derivatives |
These derivatization strategies enable the creation of libraries of related compounds. For example, reacting the carboxylic acid with different amines would produce a series of amides, while various reductions of the ketone would yield different alcohol derivatives. This systematic modification is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR) to optimize the biological activity of a lead compound.
Application in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in pharmaceuticals, agrochemicals, and materials science. This compound possesses the necessary functionalities to be a precursor for various heterocyclic systems. The acetyl group, in particular, is a key feature for constructing heterocycles. For instance, the ketone can react with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles. Condensation reactions of the acetyl group with other bifunctional reagents can lead to the formation of a wide array of five- and six-membered heterocyclic rings. The presence of the carboxylic acid and methoxy groups can further influence the reaction pathways and the properties of the resulting heterocyclic compounds.
Strategic Importance in Pharmaceutical Intermediate Synthesis (focused on chemical utility in API production)
In the pharmaceutical industry, intermediates are the chemical building blocks used in the synthesis of active pharmaceutical ingredients (APIs). The utility of a compound as a pharmaceutical intermediate is determined by its chemical structure and reactivity, which allow for its efficient incorporation into the final drug molecule. While the direct use of this compound as an intermediate for a specific marketed drug is not prominently reported, its parent structure, 2-methoxybenzoic acid, is a known intermediate in pharmaceutical synthesis. nbinno.com For example, derivatives of 2-methoxy-4-aminobenzoic acid are used to synthesize compounds like amisulpride, an antipsychotic drug. google.com The functional groups on this compound make it a plausible intermediate for creating complex APIs. The acetyl group can be a key pharmacophore element or a synthetic handle for further modifications, while the carboxylic acid allows for the formation of amide or ester linkages, which are common in drug molecules.
Advanced Analytical Method Development and Characterization Beyond Basic Identification
Chromatographic Methodologies (e.g., HPLC, GC-MS) for Purity Assessment and Process Monitoring
Chromatographic techniques are indispensable for separating 5-Acetyl-2-methoxybenzoic acid from impurities and related substances, thereby allowing for its accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized chromatographic methods for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is typically developed and validated to separate the main component from any process-related impurities or degradation products. The development of a robust HPLC method involves the careful selection of a suitable stationary phase (column), mobile phase composition, flow rate, and detector wavelength.
A hypothetical, yet representative, HPLC method for the analysis of this compound is detailed in the interactive table below. This method is based on established principles for the analysis of similar aromatic carboxylic acids.
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (UV Detector) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method validation for such an HPLC procedure would be conducted in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). ekb.eg
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment, particularly for identifying volatile and semi-volatile impurities. thermofisher.com For a compound like this compound, derivatization (e.g., esterification of the carboxylic acid group) may be necessary to improve its volatility and thermal stability for GC analysis. The coupling of GC with a mass spectrometer allows for the definitive identification of separated impurities based on their mass spectra.
The process for impurity profiling by GC-MS would involve:
Sample Preparation: Dissolution of the sample in a suitable solvent, followed by a derivatization step if required.
GC Separation: Injection of the prepared sample into the GC, where components are separated based on their boiling points and interactions with the stationary phase.
MS Detection and Identification: As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a "fingerprint" for each compound, allowing for their identification by comparison to spectral libraries or through structural elucidation. nih.gov
Spectrophotometric Techniques for Quantitative Analysis (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a widely used spectrophotometric technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds like this compound, with their conjugated systems of double bonds, exhibit characteristic UV absorbance, making this technique highly suitable for their quantification.
The quantitative analysis of this compound by UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). For benzoic acid and its derivatives, characteristic absorbance maxima are typically observed in the UV region. sielc.com
The procedural steps for a quantitative UV-Vis analysis include:
Determination of λmax: A dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is scanned across a range of UV wavelengths to identify the λmax.
Preparation of a Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve is then constructed by plotting absorbance versus concentration.
Analysis of the Unknown Sample: The absorbance of the sample solution of unknown concentration is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.
The expected UV absorption maxima for this compound, based on its structural similarity to other methoxy- and acetyl-substituted benzoic acids, would likely be in the range of 230-280 nm.
| Parameter | Value/Description |
|---|---|
| Solvent | Methanol (B129727) |
| Wavelength of Maximum Absorbance (λmax) | Estimated to be around 250 nm |
| Concentration Range for Linearity | Typically 1-20 µg/mL |
| Correlation Coefficient (r²) of Calibration Curve | > 0.999 |
Electroanalytical Methods for Chemical Characterization
Electroanalytical methods are a category of analytical techniques that use the relationship between electrical properties and chemical composition to study a substance. For a compound like this compound, which contains electrochemically active functional groups (a carboxylic acid and a ketone), techniques such as voltammetry could be applied for its chemical characterization.
Cyclic Voltammetry (CV), for instance, could be used to investigate the oxidation and reduction potentials of this compound. This would provide information about its electronic properties and potential for undergoing electrochemical reactions. The experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning a potential range at a working electrode. The resulting voltammogram would show peaks corresponding to the oxidation and/or reduction of the molecule.
The expected electrochemical behavior would involve:
Reduction: The acetyl group (ketone) could be electrochemically reduced.
Oxidation: The methoxy-substituted aromatic ring could be susceptible to oxidation at a sufficiently high positive potential.
| Technique | Potential Application for this compound | Information Gained |
|---|---|---|
| Cyclic Voltammetry (CV) | Study of redox behavior | Oxidation and reduction potentials, electrochemical reversibility |
| Differential Pulse Voltammetry (DPV) | Quantitative analysis | Determination of concentration with high sensitivity |
| Potentiometric Titration | Determination of pKa and concentration | Acid dissociation constant, purity assessment |
Conclusion and Future Research Directions
Summary of the Current Research Landscape for 5-Acetyl-2-methoxybenzoic Acid
This compound, a versatile small molecule scaffold, is a derivative of benzoic acid with the chemical formula C10H10O4 and a molecular weight of 194.18 g/mol . cymitquimica.com The current body of research on this specific compound is somewhat limited, with much of the available information stemming from supplier data and general studies on substituted benzoic acids. It is recognized as a valuable building block in organic synthesis. cymitquimica.com
The synthesis of related compounds, such as 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, has been achieved through multi-step reactions involving precursors like 2-methoxy-4-acetaminomethyl benzoate. google.com Additionally, methods for preparing various substituted benzoic acids through the oxidation of substituted alkylbenzenes are well-documented, providing potential synthetic routes. google.com The reactivity and properties of benzoic acid derivatives are influenced by their substituents. For instance, the presence of an acetyl group, an electron-withdrawing group, is expected to increase the acidity of the carboxylic acid. nih.govlearncbse.in
Identification of Knowledge Gaps and Emerging Research Avenues
A significant knowledge gap exists in the dedicated study of this compound. While research into benzoic acid and its derivatives is extensive, this particular compound has not been the primary subject of many studies. essfeed.com This presents a clear opportunity for further investigation into its unique properties and potential applications.
Emerging research avenues could focus on leveraging the compound's specific functional groups—the acetyl, methoxy (B1213986), and carboxylic acid moieties—for various applications. The development of novel benzoic acid derivatives as inhibitors for enzymes like striatal-enriched protein tyrosine phosphatase (STEP) and influenza neuraminidase highlights the potential for designing new therapeutic agents. nih.govacs.org Furthermore, the synthesis of new derivatives for applications in materials science, such as in the development of polymers or as atomic layer deposition inhibitors, represents another promising area of exploration. mdpi.com
Potential for Novel Synthetic Methodologies and Process Intensification
While general methods for synthesizing substituted benzoic acids exist, there is potential for the development of novel, more efficient synthetic routes specifically for this compound. google.comresearchgate.net Green chemistry principles could be applied to develop more environmentally friendly and sustainable production methods.
Process intensification is a key area for future research, aiming to make chemical processes safer, more efficient, and more sustainable. cetjournal.it This can be achieved through the use of continuous flow reactors, microreactors, and alternative energy sources like microwave irradiation or ultrasound. mdpi.comfrontiersin.orgunito.it Applying these technologies to the synthesis of this compound could lead to significant improvements in yield, purity, and cost-effectiveness. The development of a process synthesis and intensification framework could lead to novel and counterintuitive intensified processes with low cost and energy requirements. mdpi.com
Advanced Computational and Spectroscopic Investigations to Elucidate Complex Behaviors
Advanced computational and spectroscopic methods can provide deep insights into the structure, properties, and reactivity of this compound. Density Functional Theory (DFT) calculations, for example, can be used to study the effect of the acetyl and methoxy substituents on the acidity of the carboxylic acid and to predict its reactivity. nih.govsemanticscholar.org Molecular dynamics simulations can be employed to understand its behavior in solution, including self-association and interactions with solvents. ucl.ac.ukacs.org
Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are crucial for characterizing the compound and its derivatives. chemcd.com Detailed spectroscopic analysis can help to confirm the molecular structure and provide information about intermolecular interactions.
Below is a table summarizing the types of data that can be obtained through these advanced investigations:
| Investigation Technique | Type of Data Obtained |
| Density Functional Theory (DFT) | Electronic structure, acidity, reactivity descriptors |
| Molecular Dynamics (MD) | Solvation behavior, self-association, conformational analysis |
| Infrared (IR) Spectroscopy | Vibrational modes of functional groups |
| Nuclear Magnetic Resonance (NMR) | Chemical environment of atomic nuclei, molecular connectivity |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns |
Exploration of New Chemical Transformations and Derivative Design for Diverse Applications
The functional groups of this compound offer numerous possibilities for chemical transformations and the design of novel derivatives with diverse applications. The carboxylic acid group can be converted into esters, amides, or acid chlorides, opening up a wide range of synthetic possibilities. The acetyl group can undergo reactions such as oxidation, reduction, or condensation.
Q & A
Q. What are the recommended synthetic routes for 5-Acetyl-2-methoxybenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves acetylating 2-methoxybenzoic acid derivatives. For example, brominated analogs (e.g., 5-Bromo-2-methoxybenzoic acid) are synthesized via iodomethane methylation under basic conditions (e.g., K₂CO₃) at elevated temperatures (80°C for 4 hours) . Adapting this, acetylation could use acetyl chloride or acetic anhydride with catalytic acid. Purification via recrystallization (e.g., using THF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm structure via NMR (e.g., acetyl peak at δ ~2.5 ppm) .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Methodological Answer : Store in tightly sealed containers under inert gas (N₂/Ar) in a dry, ventilated environment (-20°C for long-term storage). Avoid exposure to moisture, heat, or light, as acetyl groups may hydrolyze. Use nitrile gloves and lab coats during handling, and work in fume hoods to prevent inhalation. For spills, neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR (e.g., acetyl resonance at δ ~2.5 ppm, methoxy at δ ~3.9 ppm), HRMS (exact mass: C₁₀H₁₀O₄ = 194.0579), and HPLC (>98% purity, C18 column, acetonitrile/water gradient). FT-IR can confirm carbonyl (C=O) stretches (~1700 cm⁻¹ for carboxylic acid and acetyl groups). Elemental analysis (C, H, O) validates empirical formulas .
Advanced Research Questions
Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR, MS) reported for this compound derivatives?
- Methodological Answer : Contradictions may arise from tautomerism (keto-enol) or solvent effects. Use variable-temperature NMR to study tautomeric equilibria (e.g., in DMSO-d₆ vs. CDCl₃). For MS discrepancies, compare ESI-MS and EI-MS fragmentation patterns. Validate using isotopically labeled analogs or computational modeling (DFT for predicted spectra) .
Q. How do solvent polarity and temperature affect the keto-enol tautomerism in this compound, and what methods quantify tautomeric ratios?
- Methodological Answer : Polar solvents (e.g., DMSO) stabilize enol forms via hydrogen bonding, while nonpolar solvents (e.g., chloroform) favor keto forms. Use UV-Vis spectroscopy (λmax shifts) and ¹H NMR integration (enol proton at δ ~12-14 ppm) to quantify ratios. Kinetic studies under controlled temperatures (25–80°C) can determine activation energy for tautomer interconversion .
Q. In cross-coupling reactions, what catalytic systems optimize the functionalization of this compound while preserving the acetyl and methoxy groups?
- Methodological Answer : Protect the carboxylic acid as a methyl ester to prevent decarboxylation. Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for Suzuki-Miyaura couplings (e.g., with aryl boronic acids). Monitor reaction progress via LC-MS to detect side products (e.g., acetyl hydrolysis). Post-reaction, deprotect the ester using LiOH/THF/water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
